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Introduction to NODAGA in PET Imaging
Positron Emission Tomography (PET) has revolutionized molecular imaging, providing a non-

invasive window into physiological and pathological processes at the molecular level. The

development of targeted radiopharmaceuticals is central to the power of PET, and the choice of

chelator for radiometal-based PET imaging agents is a critical determinant of their success.

NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a highly

versatile and advantageous bifunctional chelator for a range of medically relevant

radionuclides, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1]

NODAGA's core 1,4,7-triazacyclononane (NOTA) structure provides a pre-organized cavity that

is well-suited for complexing trivalent metal ions like Ga³⁺.[2] The addition of a glutaric acid arm

provides a reactive handle for conjugation to biomolecules without significantly compromising

the chelating properties of the macrocycle. This bifunctional nature allows for the stable

incorporation of a PET isotope into a targeting molecule, such as a peptide or antibody,

creating a targeted radiopharmaceutical.[3]

Compared to the more traditional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-

tetraacetic acid), NODAGA offers several key advantages. Notably, it often allows for faster and

more efficient radiolabeling under milder conditions, such as at room temperature and neutral

pH.[1][4] This is particularly beneficial when working with sensitive biomolecules that may be

degraded by the high temperatures often required for DOTA labeling.[5] Furthermore,
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NODAGA-conjugated radiopharmaceuticals can exhibit improved in vivo stability and favorable

pharmacokinetic profiles, leading to enhanced tumor-to-background ratios in PET images.[3]

This technical guide provides a comprehensive overview of NODAGA derivatives in PET

imaging, with a focus on their synthesis, radiolabeling, and preclinical evaluation. Detailed

experimental protocols, quantitative data summaries, and illustrative diagrams are included to

support researchers and scientists in the development and application of these promising

imaging agents.

Chemical Structure and Conjugation Chemistry
The utility of NODAGA in creating targeted radiopharmaceuticals lies in its bifunctional design.

The core macrocyclic structure firmly chelates the radiometal, while the glutaric acid linker

provides a carboxylic acid group that can be activated for conjugation to biomolecules. The

most common activation strategy involves the formation of an N-hydroxysuccinimide (NHS)

ester, creating NODAGA-NHS.[2] This activated ester readily reacts with primary amines, such

as the N-terminus of a peptide or the ε-amino group of a lysine residue, to form a stable amide

bond.[5]

Caption: General workflow for the conjugation of NODAGA-NHS to a biomolecule.

Radiolabeling with PET Isotopes
A key advantage of NODAGA is its efficient chelation of various PET radionuclides under mild

conditions. The most commonly used isotopes are ⁶⁸Ga and ⁶⁴Cu.

Gallium-68 Labeling
Gallium-68 is a generator-produced positron emitter with a convenient half-life of 68 minutes,

making it ideal for imaging biological processes with rapid kinetics.[6] Radiolabeling of

NODAGA-conjugates with ⁶⁸Ga is typically a straightforward and rapid process.

Caption: A typical workflow for the radiolabeling of a NODAGA-conjugate with ⁶⁸Ga.

Copper-64 Labeling
Copper-64, with its longer half-life of 12.7 hours, is suitable for imaging biological processes

with slower kinetics, such as antibody trafficking.[5] NODAGA is also an excellent chelator for
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⁶⁴Cu, forming stable complexes. The labeling process is generally performed at room

temperature.

Applications of NODAGA Derivatives in PET
Imaging
The versatility of NODAGA has led to the development of a wide range of targeted PET

imaging agents. Some prominent examples include:

Integrin αvβ3 Imaging: NODAGA-conjugated RGD (Arginine-Glycine-Aspartic acid) peptides

are used to image integrin αvβ3 expression, a key biomarker of angiogenesis and

inflammation.[3][7]

Prostate Cancer Imaging: NODAGA has been conjugated to PSMA (Prostate-Specific

Membrane Antigen) targeting ligands for the imaging of prostate cancer.[8][9]

Neuroendocrine Tumor Imaging: Somatostatin receptor antagonists conjugated to NODAGA,

such as ⁶⁸Ga-NODAGA-JR11, have shown high sensitivity in detecting neuroendocrine

tumors.

GLP-1 Receptor Imaging: NODAGA-Exendin-4 is a promising tracer for imaging glucagon-

like peptide-1 (GLP-1) receptors, with applications in imaging insulinomas and β-cell mass.

[10][11]

Quantitative Data Summary
The following tables summarize key quantitative data for various NODAGA derivatives,

facilitating comparison of their properties.

Table 1: Radiolabeling and Stability of NODAGA Derivatives
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Radiotr
acer

Radionu
clide

Precurs
or
Amount
(µg)

Reactio
n Temp.
(°C)

Reactio
n Time
(min)

Radioch
emical
Purity
(%)

In Vitro
Stability
(Human
Serum,
1h) (%)

Referen
ce

[⁶⁸Ga]Ga

-

NODAG

A-RGD

⁶⁸Ga 10-50
Room

Temp
5 >96 >95 [12]

[⁶⁸Ga]Ga

-

NODAG

A-

Pamidron

ic Acid

⁶⁸Ga ~2.5 >60 15 >90
Not

Reported
[4]

[⁶⁴Cu]Cu-

NODAG

A-PSMA

⁶⁴Cu
Not

Specified

Not

Specified

Not

Specified

Not

Specified

>95 (in

vivo)
[8]

[⁶⁴Cu]Cu-

NODAG

A-RGD-

BBN

⁶⁴Cu
Not

Specified

Optimize

d

Not

Specified
>99 96 [13][14]

[⁶⁸Ga]Ga

-

NODAG

A-

Exendin-

4

⁶⁸Ga
Not

Specified

Not

Specified

Not

Specified

Not

Specified

Not

Reported
[10][11]

Table 2: In Vitro and In Vivo Performance of NODAGA Derivatives
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Radiotrac
er

Target Cell Line IC₅₀ (nM)
Tumor
Uptake
(%ID/g)

Time
Point (h)

Referenc
e

[⁶⁸Ga]Ga-

NODAGA-

RGD

Integrin

αvβ3

M21

(human

melanoma)

4.7 ± 1.6 ~3.5 1 [12]

[⁶⁴Cu]Cu-

NOTA/NO

DAGA-

Bombesin

GRPR

PC-3

(prostate

cancer)

< 3 4.07 ± 0.51 1 [2][15]

[⁶⁴Cu]Cu-

NODAGA-

PSMA-IgG

PSMA

CWR22Rv

1 (prostate

cancer)

Not

Reported
18.7 ± 4.7 48 [16]

[⁶⁴Cu]Cu-

NODAGA-

RGD-BBN

Integrin &

GRPR

PC3

(prostate

cancer)

Not

Reported
~6 4 [13][14]

[¹⁷⁷Lu]Lu-

NODAGA-

PEG2-

RM26

GRPR

PC-3

(prostate

cancer)

Not

Reported
~10 1 [17]

Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development

and evaluation of NODAGA-based radiopharmaceuticals.

Protocol 1: Conjugation of NODAGA-NHS to a Peptide
Materials:

Peptide of interest with a primary amine.

NODAGA-NHS ester.

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
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0.1 M Sodium Bicarbonate Buffer or Sodium Borate Buffer (pH 8.3-8.5).

Purification supplies (e.g., size-exclusion chromatography column like a PD-10 desalting

column, or an HPLC system).[8]

Procedure:

Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate or borate buffer (pH

8.3-8.5) to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines

(e.g., Tris) which would compete in the reaction.[8]

NODAGA-NHS Solution Preparation: Immediately before use, dissolve the NODAGA-NHS

ester in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL. The

NHS ester is susceptible to hydrolysis, so use anhydrous solvents and prepare the solution

fresh.[8]

Conjugation Reaction: While gently vortexing the peptide solution, slowly add the dissolved

NODAGA-NHS ester. A starting point of a 5- to 20-fold molar excess of the NHS ester to the

peptide is recommended. The optimal ratio may need to be determined empirically.[8]

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at

4°C with gentle mixing.

Purification: Remove unreacted NODAGA-NHS and byproducts using size-exclusion

chromatography (e.g., a PD-10 column) or reversed-phase HPLC.

Characterization: Confirm the successful conjugation and determine the purity of the

NODAGA-peptide conjugate using analytical HPLC and mass spectrometry.

Protocol 2: Radiolabeling of NODAGA-Peptide with ⁶⁸Ga
Materials:

⁶⁸Ge/⁶⁸Ga generator.

0.1 M HCl for elution.

NODAGA-peptide conjugate.
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Sodium acetate buffer (0.5 M, pH 4.0-4.5).

Sterile reaction vial.

Heating block.

C18 Sep-Pak cartridge for purification.

Ethanol and sterile water for cartridge pre-conditioning.

Quality control system (e.g., radio-TLC or radio-HPLC).

Procedure:

⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's

instructions to obtain [⁶⁸Ga]GaCl₃.

Reaction Mixture Preparation: In a sterile reaction vial, add the purified NODAGA-peptide

conjugate (typically 10-50 µg). Add sodium acetate buffer to adjust the pH of the final

reaction mixture to 3.5-4.5.[8]

Radiolabeling: Add the [⁶⁸Ga]GaCl₃ eluate to the reaction vial. Incubate the mixture for 5-15

minutes. Depending on the specific conjugate, heating to 60-95°C may improve

radiochemical yield, though many NODAGA conjugates label efficiently at room temperature.

[4]

Purification: After incubation, purify the radiolabeled peptide to remove unchelated ⁶⁸Ga. This

is commonly done using a C18 Sep-Pak cartridge.

Pre-condition the C18 cartridge with ethanol followed by sterile water.

Load the reaction mixture onto the cartridge. The [⁶⁸Ga]Ga-NODAGA-peptide will be

retained, while unbound ⁶⁸Ga will pass through.

Wash the cartridge with sterile water.

Elute the final product from the cartridge with a small volume of ethanol, followed by sterile

saline to formulate for injection.
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Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-

TLC or radio-HPLC. The RCP should typically be >95%.[16]

Protocol 3: In Vitro Stability Assay
Materials:

Purified radiolabeled NODAGA-peptide.

Human serum.

Phosphate-buffered saline (PBS), pH 7.4.

Incubator at 37°C.

Radio-TLC or radio-HPLC system.

Procedure:

Add a small volume of the purified radiolabeled NODAGA-peptide to an equal volume of

human serum or PBS in a microcentrifuge tube.

Incubate the mixture at 37°C.

At various time points (e.g., 30, 60, 120, and 240 minutes), take an aliquot of the mixture.

To precipitate serum proteins, add an equal volume of ethanol or acetonitrile to the aliquot,

vortex, and centrifuge.

Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact

radiolabeled peptide remaining.[18]

Protocol 4: Cell Uptake and Internalization Assay
Materials:

Target-positive and target-negative cell lines.

Cell culture medium.
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Radiolabeled NODAGA-peptide.

Binding buffer (e.g., serum-free medium with 1% BSA).

Acid wash buffer (e.g., 0.2 M glycine in saline, pH 2.5) to differentiate surface-bound from

internalized radioactivity.

Cell lysis buffer (e.g., 1 M NaOH).

Gamma counter.

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Wash the cells with binding buffer.

Add the radiolabeled NODAGA-peptide (at a known concentration and activity) to the wells

and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes). For blocking

experiments, add a large excess of the non-radiolabeled peptide to a parallel set of wells

before adding the radiotracer to determine specific uptake.

After incubation, remove the radioactive medium and wash the cells with ice-cold binding

buffer.

To measure internalized activity, add the acid wash buffer to the cells and incubate for 5-10

minutes on ice to strip surface-bound radioactivity. Collect this fraction (surface-bound).

Lyse the cells with lysis buffer and collect the lysate (internalized fraction).

Measure the radioactivity in the surface-bound and internalized fractions using a gamma

counter.

Calculate the percentage of added radioactivity that is surface-bound and internalized.

Protocol 5: In Vivo Biodistribution Study
Materials:
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Tumor-bearing animal model (e.g., mice with xenografts).

Radiolabeled NODAGA-peptide.

Anesthesia.

Syringes for injection and standards.

Dissection tools.

Tared tubes for organ collection.

Gamma counter.

Procedure:

Anesthetize the animals.

Inject a known amount of the radiolabeled NODAGA-peptide intravenously (typically via the

tail vein).

At predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize a cohort

of animals.

Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen,

kidneys, muscle, bone).

Weigh the collected tissues.

Measure the radioactivity in each tissue sample, along with standards of the injected dose,

using a gamma counter.

Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of

tissue (%ID/g).[15][19]

Conclusion
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NODAGA and its derivatives have established themselves as a powerful class of bifunctional

chelators for the development of PET radiopharmaceuticals. Their favorable radiolabeling

characteristics, coupled with the ability to create stable and high-contrast imaging agents, have

driven their application across a wide range of research and clinical areas. The methodologies

and data presented in this guide provide a solid foundation for researchers and drug

development professionals to harness the potential of NODAGA chemistry in advancing the

field of molecular imaging. As our understanding of disease-specific biomarkers continues to

grow, the versatility of NODAGA will undoubtedly lead to the development of novel and

impactful PET tracers for improved diagnosis, patient stratification, and monitoring of

therapeutic response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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